![molecular formula C13H14ClNO B5695835 [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, also known as CPME, is a synthetic compound that belongs to the class of pyrrole-based compounds. CPME has gained significant attention in the scientific community due to its potential biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is not fully understood. However, studies have shown that [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol can bind to dopamine receptors and modulate their activity. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been shown to reduce oxidative stress and improve mitochondrial function. Moreover, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has several advantages for lab experiments. It is easy to synthesize and has a high yield. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is also stable and can be stored for extended periods without degradation. However, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol also has low bioavailability and requires high doses to achieve therapeutic effects.
Future Directions
There are several future directions for the research of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol. One potential direction is to investigate its potential use as an antipsychotic drug. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has shown promising results in binding to dopamine receptors, and further studies can explore its efficacy in treating psychiatric disorders such as schizophrenia. Another direction is to investigate its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has shown neuroprotective effects, and further studies can explore its potential in treating Alzheimer's and Parkinson's. Additionally, studies can investigate the use of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is a synthetic compound that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been extensively studied for its antifungal, antibacterial, and antitumor properties, as well as its potential use as an antipsychotic drug and neuroprotective agent. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has several advantages for lab experiments, such as easy synthesis and stability, but also has limitations such as low bioavailability. Future research can explore its potential in treating various diseases and its use in combination with other drugs.
Synthesis Methods
The synthesis of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of ammonium acetate to form 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. The intermediate product is then reduced with sodium borohydride to obtain [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol. The yield of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is around 70%, and the purity can be enhanced by recrystallization.
Scientific Research Applications
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been extensively studied for its potential biological and pharmacological activities. It has been shown to possess antifungal, antibacterial, and antitumor properties. [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been investigated for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors. Moreover, [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-7,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNTJPPGNLEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
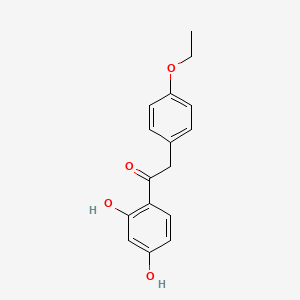
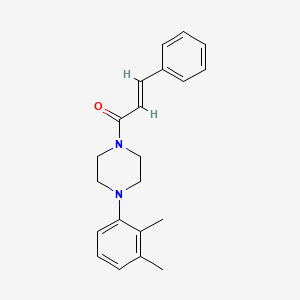
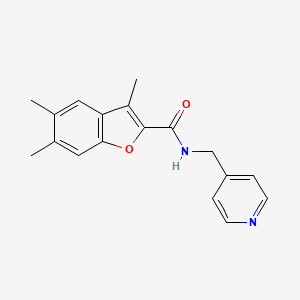
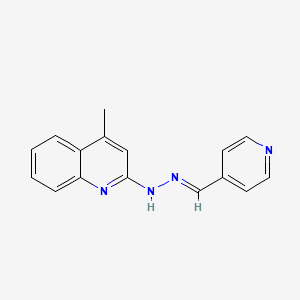
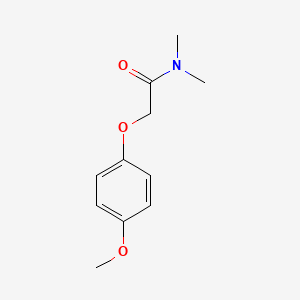


![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)